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Compound of Interest

Compound Name: Triisopropylsilane

Cat. No.: B1312306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

essential for the characterization of triisopropylsilane. The following sections detail its Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource

for its identification and quality control in research and development settings.

Spectroscopic Data Summary
The structural elucidation of triisopropylsilane, a sterically hindered organosilane, relies

heavily on ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data obtained from these

techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Triisopropylsilane in CDCl₃

Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Si-H ~3.6 - 3.8 Nonet (Multiplet) -

Si-CH(CH₃)₂ ~1.1 - 1.3 Multiplet See Note 1

Si-CH(CH₃)₂ ~1.0 - 1.1 Doublet ~7.0 - 7.5
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Note 1: The methine protons (CH) exhibit a complex multiplet due to coupling with the adjacent

methyl protons and the silicon-bound proton. The coupling between the methine and methyl

protons can lead to second-order spectral effects, where the simple septet is not observed,

especially when the chemical shift difference between them is small compared to the coupling

constant.[1]

Table 2: ¹³C NMR Spectroscopic Data for Triisopropylsilane in CDCl₃

Carbon Chemical Shift (δ, ppm)

Si-CH(CH₃)₂ ~11.0 - 12.0

Si-CH(CH₃)₂ ~18.0 - 19.0

Table 3: IR Absorption Data for Triisopropylsilane (Liquid Film)

Wavenumber (cm⁻¹)
Vibrational Mode
Assignment

Intensity

~2945 C-H asymmetric stretching Strong

~2865 C-H symmetric stretching Strong

~2110 Si-H stretching Strong

~1465 C-H bending (CH₃) Medium

~1385 C-H bending (CH₃) Medium

~1015 Si-C stretching Strong

~880 C-H out-of-plane bending Medium

~670 Si-C bending Medium

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accuracy.
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2.1. NMR Spectroscopy

Given that triisopropylsilane can be sensitive to moisture, appropriate handling techniques

are recommended.

Sample Preparation:

In a clean, dry vial, dissolve approximately 10-20 mg of triisopropylsilane in ~0.6 mL of

deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential for the

spectrometer's lock system.

If the sample contains any particulate matter, filter the solution through a small plug of

glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, sealing

the cap with parafilm is advisable.

Instrument Parameters:

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃.

Perform automatic or manual shimming to optimize the magnetic field homogeneity and

achieve sharp, symmetrical peaks.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.

Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is

appropriate.

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify

the spectrum to singlets for each unique carbon.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 128 to 1024) is required.

Spectral Width: A spectral width of approximately 250 ppm is standard.

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

2.2. IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like

triisopropylsilane.

Sample Preparation and Measurement:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface

with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from

the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water

vapor).

Place a small drop of triisopropylsilane directly onto the center of the ATR crystal,

ensuring complete coverage of the crystal surface.

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are

sufficient.

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened soft

tissue.

Visualizations
Diagram 1: Spectroscopic Characterization Workflow
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Workflow for Spectroscopic Characterization of Triisopropylsilane
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Caption: A logical workflow for the characterization of triisopropylsilane.

Diagram 2: Structural Information from Spectroscopic Data
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Structural Insights from Spectroscopic Data of Triisopropylsilane

Triisopropylsilane Structure
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Caption: Correlation of spectroscopic data to the structure of triisopropylsilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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